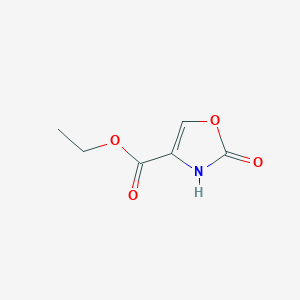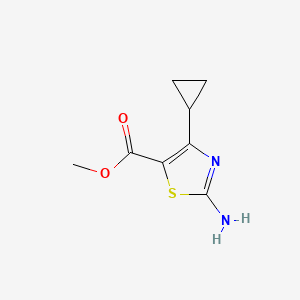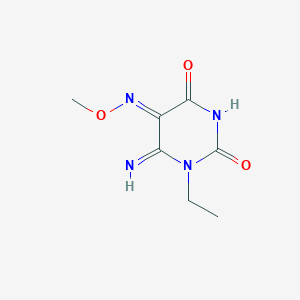
Methyl 2-amino-4-(4-bromophenyl)pyrimidine-5-carboxylate
Vue d'ensemble
Description
“Methyl 2-amino-4-(4-bromophenyl)pyrimidine-5-carboxylate” is a chemical compound with the CAS Number: 1133115-66-8. It has a molecular weight of 308.13 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-4-(4-bromophenyl)pyrimidine-5-carboxylate” is represented by the linear formula C12H10BrN3O2 . The InChI Code for the compound is 1S/C12H10BrN3O2/c1-18-11(17)9-6-15-12(14)16-10(9)7-2-4-8(13)5-3-7/h2-6H,1H3,(H2,14,15,16) .Physical And Chemical Properties Analysis
“Methyl 2-amino-4-(4-bromophenyl)pyrimidine-5-carboxylate” has a molecular weight of 308.13 .Applications De Recherche Scientifique
Bicyclic 6 + 6 systems
The chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines has been studied. These are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction . While not directly related to your compound, this research could potentially provide some insights into the types of reactions and applications that might be possible.
Synthesis and Pharmacological Evaluation
There has been research into the synthesis and pharmacological evaluation of novel triazole-pyrimidine derivatives . This research involved studying the expression of genes and proteins involved in inflammatory pathways and ER stress pathway, and molecular docking to confirm the favorable interaction of derivatives with inflammatory and ER stress regulators proteins (ATF4 and NF-kB) .
Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids This research involved the design, synthesis, and characterization of a series of novel triazole-pyrimidine-based compounds. The molecular results revealed that these compounds have promising neuroprotective and anti-inflammatory properties . While not directly related to your compound, this research could potentially provide some insights into the types of reactions and applications that might be possible.
Preparation of Alkyl 4-(4-Fluorophenyl)-6-Isopropyl-2-[Methyl …
This patent discloses a novel process to prepare a compound of a similar structure . The process involves several steps, including the reaction of a compound with N-methyl methanesulfonamide and a base, followed by conversion to a compound of formula (II), using calcium hypochlorite/ TEMPO as an oxidant .
Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids : This research involved the design, synthesis, and characterization of a series of novel triazole-pyrimidine-based compounds . The molecular results revealed that these compounds have promising neuroprotective and anti-inflammatory properties . While not directly related to your compound, this research could potentially provide some insights into the types of reactions and applications that might be possible.
Propriétés
IUPAC Name |
methyl 2-amino-4-(4-bromophenyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2/c1-18-11(17)9-6-15-12(14)16-10(9)7-2-4-8(13)5-3-7/h2-6H,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTNEVYYTVMHCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674837 | |
| Record name | Methyl 2-amino-4-(4-bromophenyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(4-bromophenyl)pyrimidine-5-carboxylate | |
CAS RN |
1133115-66-8 | |
| Record name | Methyl 2-amino-4-(4-bromophenyl)-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-4-(4-bromophenyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B1421222.png)


